molecular formula C6H8ClN3O3 B1529135 methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate CAS No. 1807988-24-4

methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No. B1529135
CAS RN: 1807988-24-4
M. Wt: 205.6 g/mol
InChI Key: TVOACMOAMPTNCC-UHFFFAOYSA-N
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Description

The compound is a derivative of 1H-1,2,4-triazole, which is a class of heterocyclic compounds. These compounds contain a 5-membered ring with three carbon atoms and two nitrogen atoms . They are known for their diverse range of biological activities.


Chemical Reactions Analysis

1H-1,2,4-triazole derivatives can undergo a variety of chemical reactions, including substitutions and additions, depending on the nature of the substituents and reaction conditions .

Scientific Research Applications

Molecular and Spectroscopic Analysis

A study by Beytur and Avinca (2021) explored the electronic, nonlinear optical properties, and spectroscopic properties of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. These compounds were synthesized from reactions involving similar triazole structures, providing insights into their potential applications in molecular electronics and optics (Beytur & Avinca, 2021).

Acylation and Structural Analysis

In another study, Winkler and Kristinsson (1983) examined the acylation of 3-substituted-5-amino-1H-1,2,4-triazoles, a process relevant to the synthesis of compounds including methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate. This research contributed to understanding the chemical behavior and structural characterization of triazole derivatives (Winkler & Kristinsson, 1983).

Synthesis and Applications in Material Science

A study by Li et al. (2007) investigated the use of triazole derivatives as corrosion inhibitors for mild steel in acid media. This research is significant for understanding the application of triazole compounds in material science, especially in corrosion prevention (Li et al., 2007).

Chemical Synthesis and Pharmaceutical Applications

Research by Bektaş et al. (2007) focused on synthesizing novel 1,2,4-triazole derivatives and exploring their antimicrobial activities. This study is relevant for the potential use of triazole compounds in developing new pharmaceuticals (Bektaş et al., 2007).

Triazole Derivatives in Organic Chemistry

Finally, a study by Feng (2005) involved the synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate from 1H-1,2,4-triazole, showcasing the methods and challenges in the synthesis of triazole derivatives, which is crucial for their application in organic chemistry (Feng, 2005).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for this information .

properties

IUPAC Name

methyl 5-chloro-2-(methoxymethyl)-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O3/c1-12-3-10-4(5(11)13-2)8-6(7)9-10/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOACMOAMPTNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=NC(=N1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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